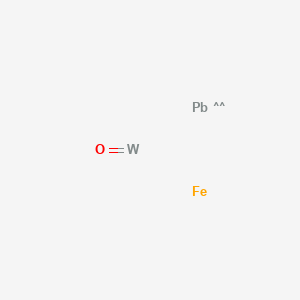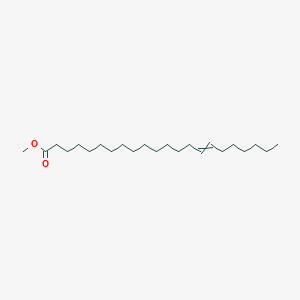
Copper;iodo-methyl-diphenylphosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;iodo-methyl-diphenylphosphanium is a compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms The specific structure of this compound includes a copper ion coordinated with an iodo-methyl-diphenylphosphanium ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of copper;iodo-methyl-diphenylphosphanium typically involves the reaction of copper iodide with iodo-methyl-diphenylphosphine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CuI+I-CH3-P(C6H5)2→Cu(I-CH3-P(C6H5)2)
Industrial Production Methods: In an industrial setting, the production of this compound may involve mechanochemical methods, which are known for their efficiency and ability to produce high-purity products. These methods involve grinding the reactants together in the presence of a suitable solvent, followed by purification steps to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: Copper;iodo-methyl-diphenylphosphanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The iodo group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while reduction may produce copper(I) species .
Applications De Recherche Scientifique
Copper;iodo-methyl-diphenylphosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of various organic compounds and materials
Mécanisme D'action
The mechanism of action of copper;iodo-methyl-diphenylphosphanium involves its interaction with molecular targets through its phosphorus and copper centers. The compound can act as a donor of electrons, participating in various redox reactions. The copper ion can generate reactive oxygen species (ROS), which can lead to oxidative stress and damage to cellular components .
Comparaison Avec Des Composés Similaires
- Copper;iodo-diphenylphosphanium
- Copper;iodo-methyl-triphenylphosphanium
- Copper;iodo-methyl-diphenylarsanium
Comparison: Copper;iodo-methyl-diphenylphosphanium is unique due to its specific ligand structure, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in catalysis and material science .
Propriétés
Numéro CAS |
62743-77-5 |
|---|---|
Formule moléculaire |
C13H13CuIP+ |
Poids moléculaire |
390.67 g/mol |
Nom IUPAC |
copper;iodo-methyl-diphenylphosphanium |
InChI |
InChI=1S/C13H13IP.Cu/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h2-11H,1H3;/q+1; |
Clé InChI |
LAKSNOUNTUMXFY-UHFFFAOYSA-N |
SMILES canonique |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)I.[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL hexanoate](/img/structure/B14508611.png)



![2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid](/img/structure/B14508636.png)
![[(2-Methoxy-2-phenylethyl)selanyl]benzene](/img/structure/B14508643.png)


![N,N'-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B14508658.png)
![2-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]-9H-fluoren-9-one](/img/structure/B14508659.png)


